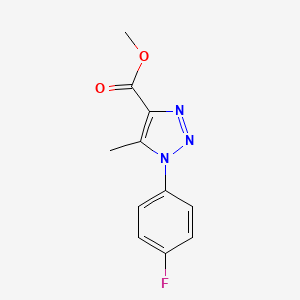![molecular formula C17H21N3OS B2573888 2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide CAS No. 392256-13-2](/img/structure/B2573888.png)
2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The compound's involvement in synthesis reactions is evident in various studies. For instance, Marxer and Siegrist (1974) demonstrated its role in reactions with ethylmagnesium-bromide, leading to various derivatives like 1-(2-aroyl or 2-hetaroyl-phenyl)-pyrazoles (Marxer & Siegrist, 1974). Similarly, Zhu et al. (2003) explored its use in phosphine-catalyzed annulations to create tetrahydropyridines, emphasizing its utility in organic synthesis (Zhu, Lan, & Kwon, 2003).
Biological and Pharmacological Activities
The compound has shown significance in biological contexts. For instance, in 1992, Temple and Rener identified its chiral isomers displaying activity in biological systems, highlighting its potential in biomedical research (Temple & Rener, 1992). Furthermore, Sarvaiya, Gulati, and Patel (2019) investigated its derivatives for antimicrobial activity, which could lead to new therapeutic agents (Sarvaiya, Gulati, & Patel, 2019).
Mechanism of Action
Target of action
The compound “2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide” belongs to the class of pyrazoles and thieno-pyrazoles . Pyrazoles are known to interact with various biological targets such as enzymes, receptors, and ion channels .
Biochemical pathways
Pyrazoles have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal effects .
Result of action
Based on the known activities of pyrazoles, it could potentially have effects on cell proliferation, inflammation, or microbial growth .
Properties
IUPAC Name |
2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-3-12(4-2)17(21)18-16-14-10-22-11-15(14)19-20(16)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWPEPKKNIZVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573805.png)
![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,3-dihydro-1H-inden-1-yl)piperidine-3-carboxamide](/img/structure/B2573809.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2573812.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)

![5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573817.png)
![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2573820.png)
![Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2573821.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2573822.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2573827.png)
